3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is an organic compound that features a bromophenyl group attached to a pyridazinone ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of a phenyl ring, followed by the formation of a pyridazinone ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyridazinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)propionic acid: Similar structure but lacks the pyridazinone ring.
3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
Uniqueness
3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is unique due to the presence of both the bromophenyl group and the pyridazinone ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11BrN2O3 |
---|---|
Molecular Weight |
323.14 g/mol |
IUPAC Name |
3-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H11BrN2O3/c14-10-3-1-9(2-4-10)11-5-6-12(17)16(15-11)8-7-13(18)19/h1-6H,7-8H2,(H,18,19) |
InChI Key |
RDUMYGVSIWYBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.